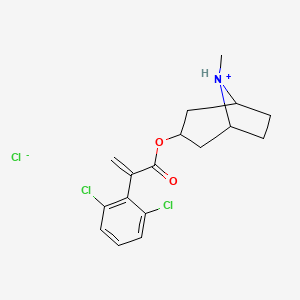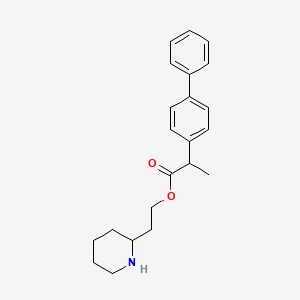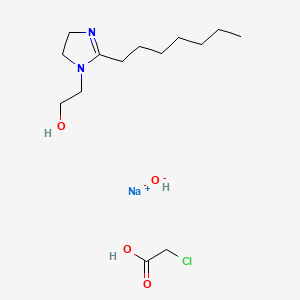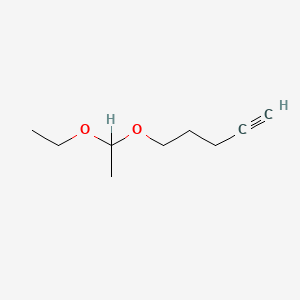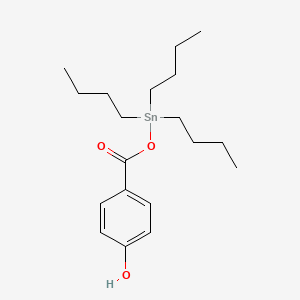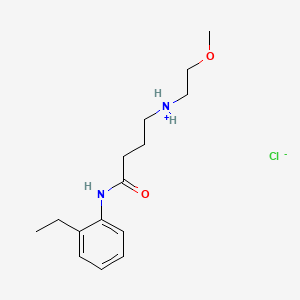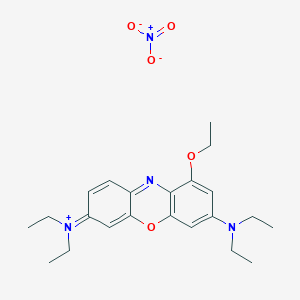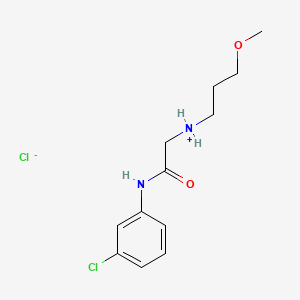
3'-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2·HCl It is a derivative of acetanilide, characterized by the presence of a chloro group at the 3’ position and a methoxypropylamino group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride typically involves the acetylation of aniline derivatives. One common method includes the reaction of 3-chloroaniline with acetic anhydride to form 3’-chloroacetanilide. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
4-Chloroacetanilide: Another chloro-substituted acetanilide with different substitution patterns.
N-(3-Methoxypropyl)acetanilide: A methoxypropyl-substituted acetanilide without the chloro group
Uniqueness
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is unique due to the combination of its chloro and methoxypropylamino substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs.
Propriétés
Numéro CAS |
108631-19-2 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O2 |
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
[2-(3-chloroanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-17-7-3-6-14-9-12(16)15-11-5-2-4-10(13)8-11;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H |
Clé InChI |
STHQRDSGIWCPPH-UHFFFAOYSA-N |
SMILES canonique |
COCCC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


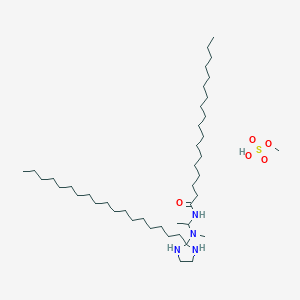
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)

